Angiotensin (1-12) (human)
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Overview
Description
Angiotensin (1-12) (human) is a novel peptide derived from angiotensinogen, a precursor in the renin-angiotensin system. This system plays a crucial role in regulating blood pressure, fluid balance, and electrolyte homeostasis. Proangiotensin-12 is a dodecapeptide, meaning it consists of twelve amino acids, and it has been identified as a precursor to angiotensin II, a potent vasoconstrictor .
Preparation Methods
Synthetic Routes and Reaction Conditions
Proangiotensin-12 can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves sequentially adding amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by a temporary protecting group to prevent unwanted reactions. After the peptide chain is fully assembled, the protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods
Industrial production of proangiotensin-12 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves optimizing reaction conditions, such as temperature, solvent, and coupling reagents, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Proangiotensin-12 undergoes several types of reactions, including:
Hydrolysis: Cleavage of peptide bonds by water, often catalyzed by enzymes.
Oxidation: Introduction of oxygen atoms into the peptide, potentially altering its structure and function.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, affecting the peptide’s stability and activity.
Common Reagents and Conditions
Hydrolysis: Enzymes such as angiotensin-converting enzyme (ACE) or chymase.
Oxidation: Oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products Formed
Angiotensin I: Formed by the hydrolysis of proangiotensin-12.
Angiotensin II: Produced from angiotensin I by further enzymatic cleavage.
Angiotensin-(1-7): A heptapeptide with vasodilatory properties, formed from angiotensin I or II.
Scientific Research Applications
Proangiotensin-12 has several applications in scientific research:
Cardiovascular Research: Studying its role in blood pressure regulation and heart disease.
Renal Research: Investigating its effects on kidney function and fluid balance.
Pharmacology: Developing new drugs targeting the renin-angiotensin system.
Biochemistry: Understanding peptide synthesis and degradation pathways.
Mechanism of Action
Proangiotensin-12 exerts its effects by being converted into angiotensin I and subsequently into angiotensin II. Angiotensin II binds to angiotensin II receptors (AT1 and AT2), leading to vasoconstriction, increased blood pressure, and aldosterone secretion. This cascade ultimately regulates cardiovascular and renal functions .
Comparison with Similar Compounds
Similar Compounds
Angiotensin I: A decapeptide precursor to angiotensin II.
Angiotensin II: An octapeptide with potent vasoconstrictive properties.
Angiotensin-(1-7): A heptapeptide with vasodilatory effects.
Uniqueness of Proangiotensin-12
Proangiotensin-12 is unique because it serves as an alternative precursor to angiotensin II, bypassing the classical renin-dependent pathway. This alternative pathway may have distinct regulatory mechanisms and physiological effects, making proangiotensin-12 a valuable target for research and therapeutic development .
Properties
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C73H109N19O16/c1-11-41(9)59(90-66(101)52(30-44-22-24-47(93)25-23-44)86-68(103)57(39(5)6)88-62(97)49(20-16-26-79-73(75)76)82-61(96)48(74)33-56(94)95)70(105)87-54(32-46-35-78-37-81-46)71(106)92-27-17-21-55(92)67(102)85-51(29-43-18-14-13-15-19-43)63(98)84-53(31-45-34-77-36-80-45)64(99)83-50(28-38(3)4)65(100)89-58(40(7)8)69(104)91-60(72(107)108)42(10)12-2/h13-15,18-19,22-25,34-42,48-55,57-60,93H,11-12,16-17,20-21,26-33,74H2,1-10H3,(H,77,80)(H,78,81)(H,82,96)(H,83,99)(H,84,98)(H,85,102)(H,86,103)(H,87,105)(H,88,97)(H,89,100)(H,90,101)(H,91,104)(H,94,95)(H,107,108)(H4,75,76,79)/t41-,42-,48-,49-,50-,51-,52-,53-,54-,55-,57-,58-,59-,60-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIMDLALQQGEEN-ZOXCJXDUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C73H109N19O16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1508.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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